molecular formula C16H9FN2O3 B2422932 3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 895792-53-7

3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2422932
CAS No.: 895792-53-7
M. Wt: 296.257
InChI Key: KQIFXRHEXJMYFO-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It has been prepared and its crystal structure has been determined by single crystal X-ray diffraction .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones and 1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones were synthesized using the bioisostere concept . They were obtained via the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .


Molecular Structure Analysis

The crystal structure of a similar compound, 2-butylamino-3-(4-fluorophenyl) benzofuro[3,2-d]pyrimidin-4(3H)-one, has been determined by single crystal X-ray diffraction . The X-ray diffraction analysis reveals that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters was used .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-butylamino-3-(4-fluorophenyl) benzofuro[3,2-d]pyrimidin-4(3H)-one, have been reported . The crystal is tetragonal, the P -42 (1) c space group with a = 11.0922 (6) Å, b = 11.0922 (6) Å, c = 28.6271 (15) Å, V = 3522.2 (3) Å 3, Z = 8, d x = 1.325 g/cm 3, F (000) = 1472, μ = 0.095 mm −1, Mo K α radiation (λ = 0.71073), R = 0.0505, wR = 0.1090 for 2433 observed reflections with I > 2σ (I) .

Scientific Research Applications

Synthesis and Characterization

  • Benzofuro[3,2-d]pyrimidine derivatives, including compounds related to "3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione," are synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. These compounds are characterized by different spectroscopic techniques, confirming their structural integrity (Wang et al., 2019).

Biological Activity

  • While specific data on "this compound" is not provided, related benzofuro[3,2-d]pyrimidines show potential biological activities. For instance, compounds synthesized from pyrido[1,2-a]pyrimidine-2,4(3H)-diones exhibit significant urease inhibition activity, suggesting potential applications in medicinal chemistry (Rauf et al., 2010).

Material Science Applications

  • Derivatives of benzofuro[3,2-d]pyrimidines, such as those containing fluorophenyl groups, have been explored in the context of organic light-emitting diode (OLED) applications. These compounds exhibit promising photophysical properties that could be leveraged in the development of OLED materials (Luo et al., 2015).

Herbicidal Activity

  • Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been investigated for their herbicidal activity, demonstrating the potential for agricultural applications. Some compounds exhibit potent inhibitory effects on protoporphyrinogen oxidase, an enzyme involved in chlorophyll synthesis, suggesting their use as herbicides (Wang et al., 2017).

Antiviral Activity

  • The design and synthesis of nucleoside analogs based on the pyrimidine scaffold, including modifications with fluorine atoms, have shown potent inhibitory activity against hepatitis C virus replication. These findings highlight the potential of such compounds in the development of antiviral drugs (Clark et al., 2005).

Future Directions

The future directions in the research of similar compounds involve their potential use as anticancer and analgesic agents . Among these compounds, one showed highly positive effects in both assessments, and would be selected for future work .

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O3/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)21)11-3-1-2-4-12(11)22-14/h1-8H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIFXRHEXJMYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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